![molecular formula C48H30O12 B3067420 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- CAS No. 1126896-14-7](/img/structure/B3067420.png)
1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-
説明
1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is a chemical compound used as a linker molecule for the synthesis of high-performance metal-organic frameworks (MOFs) . It has an empirical formula of C45H30O6 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is complex, with a molecular weight of 666.72 . The SMILES string for this compound is OC(=O)c1ccc(cc1)-c2ccc(cc2)-c3cc(cc(c3)-c4ccc(cc4)-c5ccc(cc5)C(O)=O)-c6ccc(cc6)-c7ccc(cc7)C(O)=O .Physical And Chemical Properties Analysis
The compound is a powder with a melting point greater than 300 °C . It has a quality level of 100 and a test scheme of 95% .科学的研究の応用
Supramolecular Networks and Monolayer Formation
Research has shown that compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) can form two-dimensional nanoporous networks when assembled into monolayers at the liquid-solid interface. These networks are characterized by large cavities and high packing densities, facilitated by unique hydrogen bonding patterns. Such structures have potential applications in nanotechnology and materials science due to their intricate assembly and porosity (Dienstmaier et al., 2010).
Porous Metal-Organic Frameworks (MOFs)
The trigonal nanosized carboxylate ligand, 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB), has been utilized in constructing porous MOFs. These frameworks exhibit enhanced stability and porosity, which are crucial for applications in gas storage, separation, and catalysis. The use of TCBPB in MOF construction highlights its potential in creating materials with specific functionalities and high surface areas (Sun et al., 2006).
Luminescent Materials and Organic Electronics
Compounds based on 1,3,5-tris(4-carboxyphenyl)benzene cores have been explored for their luminescent properties and applications in organic electronics. For instance, the assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands demonstrates the ability to create materials with specific optical and electronic properties, which could be beneficial for the development of advanced photonic and electronic devices (Argent et al., 2016).
Sensor Technology
The selective sensing and capture of specific molecules, such as picric acid, by triphenylbenzenes have been reported. This highlights the potential of using compounds like 1,3,5-tris(4'-carboxyphenyl)benzene and its derivatives in sensor technology, particularly for detecting explosive materials or environmental pollutants. The high selectivity and sensitivity of these materials make them promising candidates for developing new types of chemical sensors (Vishnoi et al., 2015).
High-efficiency Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, 1,3,5-triazine derivatives related to 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-) have been employed as electron transport materials in high-efficiency electrophosphorescent OLEDs. This demonstrates the potential of these compounds in improving the performance and efficiency of OLEDs, which are key components in next-generation displays and lighting technologies (Inomata et al., 2004).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[4-[3,5-bis[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)37-16-34(17-38(22-37)44(51)52)28-7-1-25(2-8-28)31-13-32(26-3-9-29(10-4-26)35-18-39(45(53)54)23-40(19-35)46(55)56)15-33(14-31)27-5-11-30(12-6-27)36-20-41(47(57)58)24-42(21-36)48(59)60/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUCPCKDKJRCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801103847 | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1126896-14-7 | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126896-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)

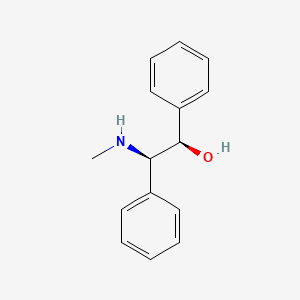

![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)

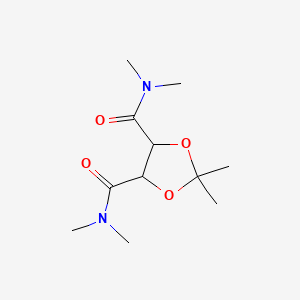
![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
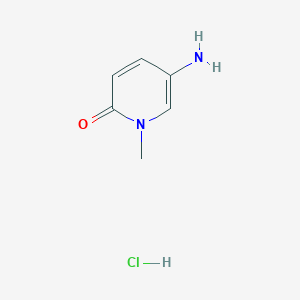
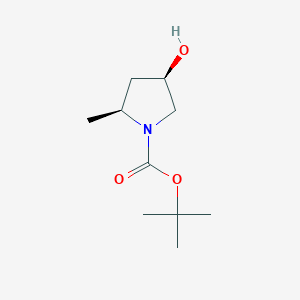
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
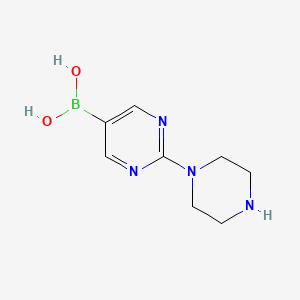
![4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid](/img/structure/B3067445.png)
![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)